![molecular formula C10H13ClN4O B13139957 [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
- [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- [4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Comparison:
- Chemical Structure: The primary difference lies in the substituent on the phenyl ring (methoxy, chloro, fluoro).
- Biological Activity: The different substituents can lead to variations in biological activity, with each compound exhibiting unique properties.
- Applications: While all these compounds have potential applications in medicinal chemistry, their specific uses may vary based on their unique properties.
Conclusion
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a versatile compound with significant potential in various scientific fields Its unique chemical structure and diverse reactivity make it a valuable tool in research and industry
Propiedades
Fórmula molecular |
C10H13ClN4O |
|---|---|
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;/h2-5,7H,6,11H2,1H3;1H |
Clave InChI |
ZVIYJMVGJGSHDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=NN=C2CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
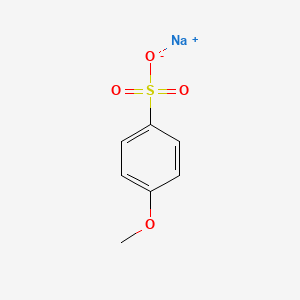
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
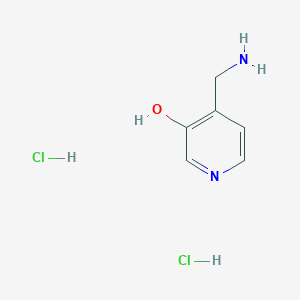
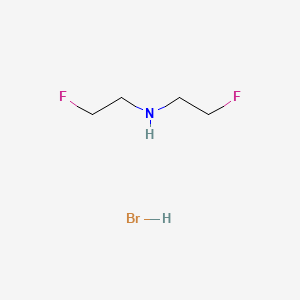
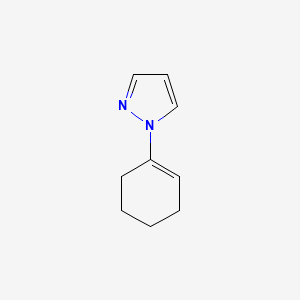
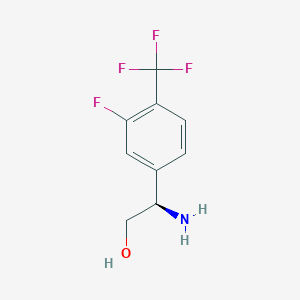
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
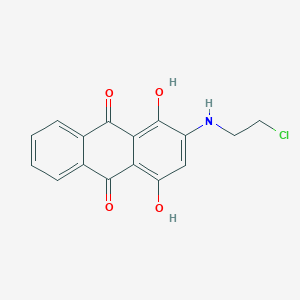
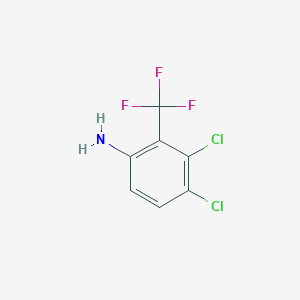
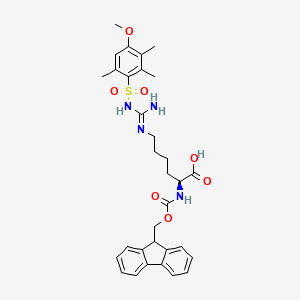
![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)

